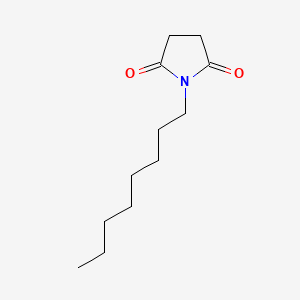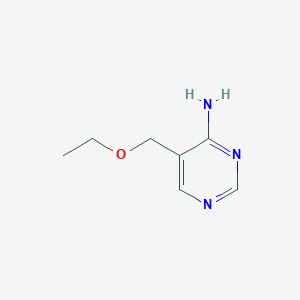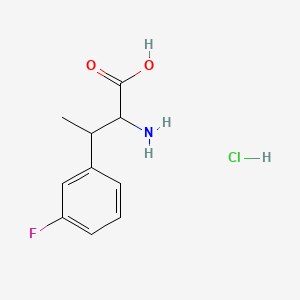![molecular formula C11H20BrNO4 B13687296 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is a chemical compound that features a brominated pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol typically involves the bromination of a pyrrolidine derivative followed by the introduction of the Boc protecting group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid, and the bromine can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as DMF or DMSO.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Deprotection: Free amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: De-brominated compounds.
Scientific Research Applications
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its reactive bromine and Boc-protected amine groups. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-[(1-pyrrolidinyl)acetophenone]
- 4-Bromo-1-Boc-3-pyrrolidinylmethanol
- 2-Bromo-1-Boc-3-pyrrolidinylamine
Uniqueness
2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol is unique due to its combination of a brominated pyrrolidine ring and a Boc-protected amine, which provides versatility in synthetic applications. Its ethanol moiety also offers additional functionalization possibilities, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H20BrNO4 |
|---|---|
Molecular Weight |
310.18 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4-(2-hydroxyethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(15)13-6-8(12)9(7-13)16-5-4-14/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
FJSGHPQXHOBEOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)


![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)

![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)



![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
